Product packaging for 1,3-bis(naphthalen-1-yl)adamantane(Cat. No.:CAS No. 405910-30-7)

1,3-bis(naphthalen-1-yl)adamantane

Cat. No.: B2893417
CAS No.: 405910-30-7
M. Wt: 388.554
InChI Key: BSCKBHAYLNMJCT-UHFFFAOYSA-N
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Description

1,3-Bis(naphthalen-1-yl)adamantane is a sophisticated organic compound designed for advanced materials research, particularly in the field of organic electronics. Its structure integrates rigid, three-dimensional adamantane cores substituted with bulky naphthalene groups. This molecular design is strategically chosen to inhibit crystallization and promote the formation of stable amorphous glasses, a critical requirement for high-performance organic light-emitting diodes (OLEDs) and other electronic devices . The adamantane moiety is renowned for imparting exceptional thermal stability and morphological robustness to molecular glasses, which helps prevent device failure under thermal stress . Researchers value this compound as a potential building block for hole-transporting materials (HTMs) or as a host matrix in emissive layers, where its high rigidity can contribute to enhanced device efficiency and operational longevity . Beyond electronics, adamantane-type scaffolds are also being explored for their intriguing optical properties, such as nonlinear optical (NLO) responses and white-light generation, making them a versatile platform for developing new photonic materials . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H28 B2893417 1,3-bis(naphthalen-1-yl)adamantane CAS No. 405910-30-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dinaphthalen-1-yladamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28/c1-3-11-25-23(7-1)9-5-13-27(25)29-16-21-15-22(17-29)19-30(18-21,20-29)28-14-6-10-24-8-2-4-12-26(24)28/h1-14,21-22H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCKBHAYLNMJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Conformational Analysis of 1,3 Bis Naphthalen 1 Yl Adamantane

Advanced Spectroscopic Characterization Techniques

Spectroscopy provides the foundational data for understanding the molecule's connectivity, electronic properties, and vibrational modes.

While specific experimental spectra for 1,3-bis(naphthalen-1-yl)adamantane are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on the well-understood characteristics of its constituent parts: the 1,3-disubstituted adamantane (B196018) cage and the 1-substituted naphthalene (B1677914) rings. scielo.org.zanih.gov

The adamantane cage possesses a high degree of symmetry. In a 1,3-disubstituted derivative, this symmetry is reduced but specific patterns remain. acs.orgchemicalbook.com The protons of the adamantane skeleton are expected to appear as a series of multiplets in the upfield region of the ¹H NMR spectrum, typically between δ 1.5 and 2.5 ppm. The bridgehead protons adjacent to the naphthalene substituents will be the most deshielded. The ¹³C NMR spectrum will show distinct signals for the substituted bridgehead carbons (C1, C3), the unsubstituted bridgehead carbons (C5, C7), and the various methylene (B1212753) bridge carbons (C2, C4, C6, C8, C9, C10). scielo.org.zaacs.org

The naphthalene protons will resonate in the aromatic region (δ 7.0–8.5 ppm), with characteristic splitting patterns corresponding to their positions on the fused rings. The proximity of the bulky adamantane cage may cause some steric compression, leading to slight downfield shifts for the peri-protons (H8 and H8'). The ¹³C NMR signals for the naphthalene carbons will appear in the δ 120–140 ppm range, with the ipso-carbon (C1') being significantly influenced by the adamantane substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Adamantane CH (bridgehead, unsubstituted) ~2.1 ~30
Adamantane CH₂ (axial/equatorial) 1.7 - 2.0 ~38, ~40
Adamantane C (substituted bridgehead) - ~45
Naphthalene H2', H3', H4', H5', H6', H7' 7.4 - 7.9 124 - 129
Naphthalene H8' ~8.1 -
Naphthalene C (ipso) - ~140

Note: Predicted values are based on data for adamantane, naphthalene, and related substituted derivatives. scielo.org.zaacs.orgchemicalbook.comchemicalbook.com

The electronic absorption and emission properties of this compound are dominated by the naphthalene chromophores. mdpi.com The adamantane cage acts as a rigid, electronically insulating scaffold, holding the two naphthalene units in a fixed spatial orientation but preventing electronic conjugation between them.

The UV-Visible absorption spectrum is expected to be very similar to that of 1-alkylnaphthalene, characterized by π-π* transitions. Typically, naphthalene derivatives show a series of absorption bands between 250 and 330 nm. mdpi.comnih.gov The presence of two non-conjugated chromophores should result in an absorption intensity that is approximately double that of a mono-substituted analogue.

Fluorescence emission will also originate from the naphthalene moieties. researchgate.net Upon excitation at an absorption maximum (e.g., ~320 nm), the molecule is expected to exhibit strong fluorescence with a well-defined vibronic structure, characteristic of a monomeric naphthalene emission, with emission maxima typically in the 340-390 nm range. nih.govresearchgate.net Due to the rigid separation provided by the adamantane linker, intramolecular excimer formation (a broad, structureless, redshifted emission) is not anticipated, a feature noted in other adamantane-linked multi-chromophore systems. acs.org

Table 2: Expected Photophysical Properties in a Non-polar Solvent (e.g., Cyclohexane)

Parameter Expected Value
Absorption Maxima (λ_abs) ~280, ~310, ~325 nm
Molar Absorptivity (ε) High (reflecting two chromophores)
Emission Maxima (λ_em) ~356, ~385 nm
Stokes Shift Moderate (~16-30 nm)

Note: Expected values are based on published data for naphthalene and its derivatives. mdpi.comnih.govresearchgate.net

Mass spectrometry confirms the molecular weight of the compound and provides insight into its structural stability. For this compound (C₃₀H₂₈), the calculated molecular weight is 388.55 g/mol . molport.com

In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ at m/z = 388 would be expected to be prominent, attesting to the molecule's stability. The fragmentation pattern of adamantane derivatives is well-documented. cdnsciencepub.comresearchgate.net The primary fragmentation pathways would likely involve the adamantane cage. Key expected fragments include:

[M - C₁₀H₇]⁺ (m/z = 261): Loss of one naphthalene radical.

[C₁₀H₁₅]⁺ (m/z = 135): The adamantyl cation, resulting from the cleavage of the C-Naphthyl bond. This is a highly stable and characteristic fragment for adamantane derivatives. cdnsciencepub.commdpi.com

[C₁₀H₇]⁺ (m/z = 127): The naphthyl cation.

Further fragmentation of the adamantane cage would produce a series of smaller hydrocarbon ions. mdpi.com

Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the molecule's functional groups. The spectrum of this compound is a composite of the vibrations from the adamantane skeleton and the naphthalene rings. researchgate.netnih.gov

Adamantane Vibrations: The adamantane cage gives rise to a series of characteristic C-H and C-C stretching and bending vibrations. Strong C-H stretching bands are expected in the 2850-2950 cm⁻¹ region. The highly symmetric and rigid structure of the cage also produces a unique and simple "fingerprint" region, with notable bands around 1450 cm⁻¹ (CH₂ scissoring) and 1100 cm⁻¹ (C-C stretching). researchgate.netyoutube.com

Naphthalene Vibrations: The naphthalene rings contribute aromatic C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1500–1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations, which are often strong in the IR spectrum, are expected between 750 and 900 cm⁻¹, and their exact position is diagnostic of the substitution pattern on the aromatic ring. researchgate.netconicet.gov.ar

Table 3: Predicted Key IR and Raman Vibrational Bands (cm⁻¹)

**Wavenumber (cm⁻¹) ** Assignment Component
> 3000 Aromatic C-H Stretch Naphthalene
2850-2950 Aliphatic C-H Stretch Adamantane
~1600, ~1510 Aromatic C=C Stretch Naphthalene
~1450 CH₂ Scissoring Adamantane
~1350 C-H Wag Adamantane

Note: Predicted bands are based on characteristic frequencies for adamantane and naphthalene moieties. researchgate.netresearchgate.netamericanpharmaceuticalreview.com

X-ray Crystallography for Solid-State Structure Determination and Packing Analysis

While a specific crystal structure for this compound is not publicly available, its solid-state conformation can be inferred from the extensive crystallographic data on related 1,3-disubstituted adamantanes. mdpi.comnih.govnih.gov The adamantane core serves as a rigid and well-defined anchor. The C-C bond lengths within the cage are expected to be typical for sp³-sp³ carbons (~1.54 Å), and the internal C-C-C angles will be close to the ideal tetrahedral angle of 109.5°. nih.gov

Theoretical and Computational Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for analyzing the conformational landscape of complex molecules like this compound. bohrium.comtandfonline.comresearchgate.net Such studies can predict the most stable geometric isomers, calculate the energy barriers for rotation around single bonds, and simulate spectroscopic properties.

For this molecule, a key area of computational investigation would be the rotational barrier of the naphthalene groups around the C-C bonds connecting them to the adamantane core. nih.gov A potential energy surface scan would likely reveal several local energy minima corresponding to different staggered conformations of the naphthalene rings relative to the adamantane cage. The global minimum energy structure would represent the most populated conformation in the gas phase or in solution. nih.gov These calculations would also provide optimized bond lengths, bond angles, and dihedral angles, offering a theoretical model of the molecule's structure in the absence of experimental X-ray data. Furthermore, DFT calculations can predict vibrational frequencies, which can be compared with experimental IR and Raman data for definitive spectral assignment, and simulate electronic transitions to aid in the interpretation of UV-Visible spectra. bohrium.com

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool for investigating the ground state properties of this compound. These calculations provide fundamental insights into the molecule's three-dimensional structure and the distribution of its electrons.

By employing methods such as the B3LYP functional with a 6-31G(d) basis set, researchers can optimize the molecule's geometry. researchgate.net The adamantane core, a rigid diamondoid cage, maintains its characteristic chair conformations in its three fused cyclohexane (B81311) rings. nih.gov The key structural parameters, including the bond lengths and angles between the adamantane cage and the naphthalene substituents, are determined through these calculations. The steric hindrance introduced by the bulky adamantane group influences the orientation of the naphthalene rings. researchgate.net

DFT calculations are also crucial for understanding the electronic landscape of the molecule. The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is of particular importance. For molecules of this type, the HOMO is typically localized on the electron-rich naphthalene moieties, while the LUMO is also distributed across the aromatic system. mdpi.com This distribution is a key determinant of the molecule's electronic and optical properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and the energy required for electronic excitation. bohrium.com In similar adamantane-based host materials, the introduction of the adamantane cage has been shown to have a minimal effect on the HOMO-LUMO gap compared to simpler analogs, while providing significant steric bulk. researchgate.net

Table 1: Representative Theoretical Ground State Properties of Adamantane Derivatives This table presents typical data obtained from DFT calculations for adamantane derivatives analogous to this compound. The values are illustrative of the outputs from such computational studies.

ParameterTypical Calculated ValueComputational Method
Adamantane C-C Bond Length~1.54 ÅB3LYP/6-31G(d) mdpi.com
Adamantane C-H Bond Length~1.09 ÅB3LYP/6-31G(d) mdpi.com
HOMO Energy-5.5 to -6.0 eVB3LYP/6-31G(d) researchgate.net
LUMO Energy-1.8 to -2.2 eVB3LYP/6-31G(d) researchgate.net
HOMO-LUMO Gap (ΔE)3.5 to 4.0 eVB3LYP/6-31G(d) researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While DFT provides a static picture of the molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are employed to explore the conformational landscape, flexibility, and the nature of interactions between molecules. mdpi.com

For this compound, MD simulations reveal how the naphthalene substituents move relative to the rigid adamantane scaffold. researchgate.net These simulations, often performed using force fields like OPLS, track the trajectories of atoms over time, providing insights into the rotational freedom around the C-C bonds connecting the naphthalene units to the adamantane core. bohrium.com The adamantane cage itself is conformationally locked, but the attached aromatic rings can exhibit torsional flexibility, which is critical for understanding how the molecule packs in a condensed phase and interacts with its environment.

Quantum Chemical Methods for Excited State Properties and Photophysical Behavior

The photophysical behavior of this compound, including how it absorbs and emits light, is governed by its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a prominent quantum chemical method used to investigate these properties. uci.edu

TD-DFT calculations can predict the electronic absorption spectrum of the molecule by calculating the energies of vertical transitions from the ground state to various excited states. uci.edu For chromophoric systems like this, the lowest energy singlet (S1) and triplet (T1) excited states are of primary interest. The absorption of UV light typically excites the molecule from its ground state (S0) to a singlet excited state. The subsequent de-excitation pathways, which can include fluorescence (emission from S1) and phosphorescence (emission from T1), determine the molecule's utility in applications such as organic light-emitting diodes (OLEDs). researchgate.net

Studies on analogous compounds, such as 1,3-bis(pyren-2-yl)adamantane, show a characteristic pyrene-like fluorescence, indicating that the photophysical properties are dominated by the aromatic substituents. acs.org The rigid adamantane linker serves to hold the chromophores in a specific spatial arrangement, which can influence the photophysical outcome by preventing quenching processes that might occur in more flexible molecules. Calculations can determine the energies of the S1 and T1 states and the energy gap between them (ΔEST), which is a crucial parameter in materials designed for thermally activated delayed fluorescence (TADF). researchgate.net

Table 2: Representative Photophysical Data for Adamantane-Aromatic Compounds This table provides illustrative photophysical data for compounds analogous to this compound, as would be determined from experimental measurements and supported by quantum chemical calculations.

PropertyTypical Value/ObservationRelevance
Absorption λmax~290-350 nmIndicates UV light absorption by naphthalene units. researchgate.net
Emission λmax (Fluorescence)~350-450 nmCorresponds to the blue fluorescence typical of naphthalene-like chromophores. acs.org
Singlet Energy (S1)~3.0 - 3.5 eVEnergy of the lowest singlet excited state, calculated via TD-DFT. researchgate.net
Triplet Energy (T1)~2.5 - 3.0 eVEnergy of the lowest triplet excited state, calculated via TD-DFT. researchgate.net
Fluorescence Quantum YieldModerate to HighEfficiency of the fluorescence process. researchgate.net

Supramolecular Chemistry and Molecular Recognition of Adamantane Naphthalene Systems

Host-Guest Interactions with Macrocyclic Receptors

The dual nature of the adamantane-naphthalene structure allows for complex and potentially selective interactions with different families of macrocyclic hosts, primarily cyclodextrins and cucurbiturils, which possess cavities of varying sizes and chemical properties.

Cyclodextrins (CDs) are macrocyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them ideal hosts for nonpolar guest molecules in aqueous solutions. nih.gov While the adamantane (B196018) group is an excellent guest for β-cyclodextrin cavities, the naphthalene (B1677914) moieties of 1,3-bis(naphthalen-1-yl)adamantane are also well-suited for inclusion. beilstein-journals.org The size of the cyclodextrin (B1172386) cavity is a critical factor in determining binding affinity. For instance, γ-cyclodextrin, being larger than β-cyclodextrin, can encapsulate the naphthalene group. researchgate.net

In systems where a naphthalene derivative is linked to a cyclodextrin, the naphthalene can act as a cap or be partially included in the cavity, influencing the binding of other guests like adamantane carboxylic acid. ucla.edu Studies on ternary complexes have shown that both naphthalene and adamantane can be simultaneously included within a cyclodextrin cavity, leading to specific luminescent properties. researchgate.net For this compound, it is conceivable that the two naphthalene units could be encapsulated by two separate cyclodextrin molecules, or a larger cyclodextrin could potentially interact with both aromatic rings, depending on the linker's flexibility and the cyclodextrin's size. The presence of a doubly-linked naphthylene clip on a β-cyclodextrin derivative has been shown to promote self-assembly into head-to-head supramolecular dimers. frontiersin.org

The interaction between adamantane derivatives and cyclodextrins is well-documented, often forming stable 1:1 inclusion complexes with association constants typically in the range of 10³–10⁵ M⁻¹. rsc.org In a related system, an adamantyl naphthalene diimide derivative was shown to have its complex with DNA stabilized by the capping of the adamantyl moieties by β-cyclodextrin. nih.gov

Cucurbiturils (CBs) are a family of macrocyclic hosts with a rigid structure, a hydrophobic cavity, and two carbonyl-laced portals that can engage in ion-dipole interactions. semanticscholar.orgmdpi.com They are known for their remarkable ability to form highly stable complexes with various guests. nih.gov Cucurbit mdpi.comuril (CB mdpi.com), in particular, exhibits exceptionally high binding affinity for adamantane derivatives due to the complementary size and shape of its cavity. rsc.orgmdpi.com This strong interaction is a cornerstone of many supramolecular systems designed for applications ranging from drug delivery to imaging. rsc.orgnih.gov

While adamantane is a primary guest for CB mdpi.com, cucurbiturils can also encapsulate aromatic guests like naphthalene. rsc.orggoogle.com The larger cucurbit uva.esuril (CB uva.es) is known to form ternary complexes by simultaneously binding two aromatic guests, often leading to charge-transfer interactions. Given the structure of this compound, it is plausible that CB mdpi.com would selectively bind to the adamantane core. However, studies on 1,3-bis(4,5-dihydro-1H-imidazol-2-yl)adamantane have shown that it binds externally to CB mdpi.com, suggesting that the substitution pattern on the adamantane cage is crucial. cdnsciencepub.com

The binding of adamantane derivatives to CB mdpi.com can be exceptionally strong, with association constants reaching as high as 10¹⁵ M⁻¹ for certain functionalized adamantanes. rsc.org This strong binding can be used to control the assembly and disassembly of supramolecular structures.

Role of Adamantane and Naphthalene Moieties in Binding Affinity and Selectivity

The hydrophobic effect is a primary driving force for the association of nonpolar molecules or moieties, like adamantane and naphthalene, in aqueous environments. escholarship.orgacs.orgnih.gov The encapsulation of these hydrophobic groups within the cavities of host molecules such as cyclodextrins or cucurbiturils releases high-energy water molecules from the cavity, leading to a favorable increase in entropy. This effect is significant for both the adamantane cage and the naphthalene rings. niist.res.in The high lipophilicity of adamantane makes it an excellent guest for hydrophobic cavities. rsc.org The hydrophobic interactions play a pivotal role in the formation and stability of various complexes. acs.orgnih.gov

HostGuest MoietyAssociation Constant (Ka) [M⁻¹]Reference
β-CyclodextrinAdamantane Derivatives10³ - 10⁵ rsc.org
β-CyclodextrinAdamantane(2–3) × 10⁴ beilstein-journals.org
Cucurbit mdpi.comurilAdamantane-modified NHC9.5 × 10⁸ mdpi.com
β‐CyclodextrinAdamantane-linked Naphthalene Diimide3.64 × 10⁷ niist.res.in

π-π stacking is another crucial non-covalent interaction that contributes to the stability of supramolecular assemblies involving aromatic moieties like naphthalene. uva.esacs.org This interaction arises from the electrostatic and dispersion forces between the π-electron clouds of aromatic rings. In the context of this compound, the naphthalene units can engage in π-π stacking with aromatic components of a host molecule or with other guest molecules. mdpi.comnih.gov

For example, in systems involving a cage-like host with π-electron-deficient units, the inclusion of polycyclic aromatic hydrocarbons like naphthalene is driven by significant π-π stacking interactions. rsc.org The geometry of the interaction, such as parallel-displaced or T-shaped, influences the strength of the stacking. The structure of the naphthalene dimer itself is often a parallel-displaced crossed orientation. uva.es These interactions are fundamental in the engineering of supramolecular assemblies and crystal design. uva.es

Design Principles for Enhanced Supramolecular Assemblies

The design of complex and functional supramolecular assemblies based on adamantane-naphthalene building blocks relies on several key principles. The predictable and strong binding of the adamantane moiety to hosts like β-cyclodextrin and particularly cucurbit mdpi.comuril allows for a modular approach to constructing larger structures. researchgate.net By functionalizing the naphthalene units or the adamantane core, specific recognition sites can be introduced, enabling the programmed assembly of multicomponent systems. acs.org

The use of complementary interactions is a powerful strategy. For instance, combining the hydrophobic inclusion of the adamantane core with π-π stacking of the naphthalene wings can lead to highly stable and specific assemblies. The directionality of these interactions can be exploited to control the geometry and dimensionality of the resulting supramolecular structures. nih.gov Furthermore, the dynamic nature of these non-covalent bonds allows for the creation of stimuli-responsive materials that can assemble or disassemble in response to external signals like pH, temperature, or the presence of a competitive guest. nih.gov The adamantane skeleton itself can serve as a rigid linker between chromophoric groups, influencing the photophysical properties of the resulting assembly. acs.org

Preorganization and Rigidity Imparted by the Adamantane Scaffold

The adamantane core is a diamondoid hydrocarbon characterized by its high symmetry (Td point group), thermodynamic stability, and conformational rigidity. rsc.orgresearchgate.net In supramolecular chemistry, the adamantane cage is frequently employed as a rigid backbone to reduce the conformational mobility of a molecule. rsc.orgbeilstein-journals.org This inherent rigidity preorganizes the attached functional groups—in this case, the naphthalene rings—into specific spatial orientations.

By using the adamantane skeleton as a linker, the two naphthalene groups in this compound are held in a defined, non-flexible arrangement. rsc.orgacs.org This preorganization is a crucial principle in molecular recognition, as it minimizes the entropic penalty associated with the guest molecule adopting a specific conformation upon binding to a host. beilstein-journals.org The loss of conformational freedom that would otherwise be required for a flexible molecule to bind is already overcome by the rigid nature of the adamantane scaffold. rsc.orgbeilstein-journals.org

Research on other disubstituted adamantane derivatives has demonstrated this principle effectively. For instance, adamantane bis-urea derivatives are preorganized into a tweezer-like conformation, which is ideal for anion binding. nih.gov Similarly, the adamantane skeleton has been used to create rigid C3-symmetric scaffolds for applications in bioorganic chemistry and materials science. researchgate.net This controlled orientation of functional groups is key to optimizing the selectivity and strength of interactions with a target host molecule. researchgate.net

Multivalency and Cooperative Binding in Recognition Processes

This enhanced binding can arise from several factors:

Statistical Rebinding: If one naphthalene group dissociates from the host, the other remains bound, increasing the probability of the first group rebinding before the entire complex comes apart.

Chelate Effect: The entropic cost of binding the second naphthalene group is significantly lower than the first, as the initial binding event has already localized the guest molecule. nih.gov

Cooperativity: The binding of the first group may induce a conformational change in the host or guest that promotes the binding of the second group. researchgate.net This is known as positive cooperativity and results in a binding affinity for the second interaction that is greater than the first. researchgate.net

Studies on multivalent adamantane-cyclodextrin systems have quantified these effects. An increase in binding affinity is observed with an increasing number of adamantane moieties on a guest molecule, which is attributed to a high local concentration of guest moieties and cooperative effects that ease the subsequent inclusion of guests into host cavities. nih.gov While the rupture force for a single adamantane-cyclodextrin bond may be independent of pulling rates, the force required to break multiple bonds simultaneously shows a strong rate dependence, indicating a cooperative rupture process. rsc.org

Table 1: Research Findings on Adamantane Derivatives in Supramolecular Systems This table summarizes key findings from studies on various adamantane derivatives, illustrating the principles of preorganization, multivalency, and complex formation.

Compound TypeHost SystemKey FindingImplication for this compoundReference(s)
Adamantane Bis-urea DerivativesSelf-assembles with AnionsThe adamantane scaffold preorganizes the urea (B33335) groups into a tweezer-like conformation for anion binding.The adamantane core enforces a defined spatial relationship between the two naphthalene rings. nih.gov
Multivalent Adamantane (ADA) Cross-linkersβ-Cyclodextrin (β-CD)Binding affinity increases with the number of adamantane moieties. 8-arm ADA cross-linkers formed stable hydrogels, while lower valency did not.The two naphthalene groups can act multivalently to achieve stronger binding than a single naphthalene group. nih.gov
Ditopic Adamantane Connectorsβ-Cyclodextrin (β-CD) SurfacesMultivalency leads to a cooperative rupture of multiple bonds, with adhesion forces dependent on the loading rate.The simultaneous interaction of both naphthalene rings can lead to cooperative binding and enhanced stability of the complex. rsc.org
Adamantane (ADA) Guestβ-Cyclodextrin (β-CD) and Pyromellitic Diimide (PMDI)Formation of a stable ternary complex (PMDI⊃β-CD⊂ADA) where adamantane occupies the cavity and PMDI binds to the rim.Suggests the potential for this compound to participate in multicomponent assemblies. acs.org

Ternary Complex Formation and Synergistic Effects

The well-defined structure of 1,3-disubstituted adamantanes also makes them suitable components for the construction of more complex, multi-component supramolecular assemblies, such as ternary complexes. A ternary complex involves the binding of three distinct chemical entities.

A notable example involves the formation of a ternary complex with β-cyclodextrin (β-CD), a common host molecule in supramolecular chemistry. acs.org Research has shown that β-CD can simultaneously accommodate an adamantane moiety within its hydrophobic cavity while another guest molecule, such as a pyromellitic diimide (PMDI) derivative, binds to the exterior rim of the cyclodextrin. acs.org This results in a stable ternary complex, designated as PMDI⊃β-CD⊂ADA, where the interactions are synergistic; the presence of all three components leads to a more stable and organized structure than any of the binary combinations. acs.orgnih.gov

This capacity for ternary complex formation opens up possibilities for creating sophisticated, functional systems. For instance, the adamantane-naphthalene guest could first bind to a primary host like a cyclodextrin or a cucurbituril. nih.gov The exposed naphthalene unit or a modification on the host could then serve as a binding site for a third component, leading to higher-order functional materials or responsive systems. acs.orgthno.org The formation of such ternary complexes often relies on a balance of non-covalent interactions, including hydrophobic effects, hydrogen bonding, and electrostatic interactions, which can act synergistically to stabilize the entire assembly. nih.govnih.gov

Self Assembly and Ordered Structures of 1,3 Bis Naphthalen 1 Yl Adamantane

Principles of Self-Assembly for Adamantane-Naphthalene Derivatives

The self-assembly of adamantane-naphthalene derivatives is a process dictated by a delicate balance of non-covalent interactions and the inherent geometry of the molecules. The rigid, bulky adamantane (B196018) cage and the planar, aromatic naphthalene (B1677914) units are the primary components that define the supramolecular behavior of these compounds.

Intermolecular Interactions Driving Self-Organization

The spontaneous organization of adamantane-naphthalene derivatives into stable, ordered structures is driven by a combination of weak, non-covalent interactions. While individually weak, their collective effect is significant enough to direct the precise arrangement of molecules in the solid state.

Dispersion Forces and Adamantane Interactions: The primary driving force for the crystallization of many adamantane-naphthalene derivatives is the strong dispersion forces originating from the adamantane substituents. chemrxiv.orgnih.gov The adamantane cage, a small diamondoid, is highly lipophilic and its caged structure serves as a "sticky node" for self-assembly through stabilizing van der Waals interactions, specifically London dispersion forces. acs.orgnih.gov These interactions are so significant that adamantane groups can act as an "anchor" throughout a crystal lattice, facilitating the co-crystallization of different molecules into a single, uniform lattice. chemrxiv.org This anchoring effect is characterized by numerous close C–H···H–C contacts between adjacent adamantane moieties, with interaction distances observed at approximately 2.6 Å. chemrxiv.org The cooperative nature of these dispersion forces has been shown to be strong enough to stabilize even sterically hindered structures. acs.org

C–H···π Interactions: Another crucial interaction is the C–H···π bond, which occurs between the hydrogen atoms of the adamantane cage and the electron-rich π-system of the naphthalene core. chemrxiv.orgiucr.orgnih.gov In some adamantane-naphthalene crystal structures, these interactions are prevalent, with distances ranging from 2.7 to 3.0 Å. chemrxiv.org These bonds help to stabilize the packing arrangement, often linking molecules into extensive three-dimensional networks. iucr.org

Other Interactions: While π–π stacking between the naphthalene rings can occur, it is often not the dominant interaction in derivatives where bulky adamantane groups are present, as the steric hindrance from the adamantane cage can prevent the aromatic rings from approaching each other closely enough for significant interaction. chemrxiv.orgiucr.org In derivatives with additional functional groups, other interactions like hydrogen bonding can also play a significant role in directing the supramolecular assembly. iucr.orgorientjchem.org The interplay between these various forces—adamantane-adamantane, adamantane-π, and other potential interactions—determines the final, most stable crystalline form. chemrxiv.orgacs.org

Influence of Molecular Geometry and Substituent Orientation on Packing

The steric bulk of the adamantane group is a major determinant of the crystal structure. iucr.org It can create significant steric hindrance that influences the conformation of the entire molecule. For instance, the large angle at the nitrogen atom in 4-[(adamantan-1-yl)amino]naphthalene-1,2-dione is attributed to the bulky adamantanyl group. iucr.org This steric effect can also force a particular orientation of the substituents, which in turn affects the intermolecular contacts. iucr.org

Formation of Crystalline Solid Solutions

A remarkable property of adamantane-naphthalene derivatives is their ability to form organic crystalline solid solutions (CSSs), also known as mixed crystals. chemrxiv.orgnih.govchemrxiv.org These are crystalline materials where two or more different compounds co-exist within a single, continuous lattice structure. chemrxiv.org The strong, space-filling nature of the adamantane groups is a key enabler of this phenomenon. chemrxiv.orguni-bonn.de

Design and Characterization of Host-Guest Systems in the Solid State

The formation of crystalline solid solutions can be conceptualized as a host-guest system in the solid state. chemrxiv.org A larger adamantane-naphthalene derivative can serve as the "host" molecule, creating a crystal lattice that can then incorporate smaller, structurally similar "guest" molecules. chemrxiv.org For a successful formation of a CSS, the host and guest molecules must have spatial compatibility and similar lattice energies. nih.govchemrxiv.org

One successful design involved a larger host molecule, 1,5-bis(4-(1-adamantyl)phenyl)-2,6-dimethoxynaphthalene, and a smaller guest, 1,5-bis(4-(1-adamantyl)phenyl)naphthalene. chemrxiv.org These compounds possess high thermal stability, which allows for the formation of high-quality crystals via physical vapor transport (sublimation), avoiding solvent inclusion. chemrxiv.orgnih.govchemrxiv.org By mixing the host and guest in varying ratios and co-subliming them, single crystals of the solid solution were obtained. chemrxiv.org

The table below shows the results of forming a crystalline solid solution (CSS1) from a host and guest molecule.

PropertyHostGuestCrystalline Solid Solution (CSS1)
Compound 1,5-bis(4-(1-adamantyl)phenyl)-2,6-dimethoxynaphthalene1,5-bis(4-(1-adamantyl)phenyl)naphthaleneMixture of Host and Guest
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P21/nP21/nP21/n
Unit Cell Volume LargerSmallerNearly identical to Host
Data sourced from a study on adamantane-substituted naphthalenes. chemrxiv.orgresearchgate.net

Lattice Energy Calculations and Packing Efficiency Considerations

For a stable crystalline solid solution to form, the lattice energies of the pure host and guest components should be similar. nih.govchemrxiv.org Lattice energy is the energy released when gaseous ions or molecules form a solid crystal lattice; a more negative value indicates a more stable crystal. mdpi.com Calculations can be performed to predict the viability of CSS formation. chemrxiv.orgacs.org

In the case of the adamantane-naphthalene host-guest system, lattice energy calculations showed that the energies of the individual components and the resulting solid solution were indeed very close, supporting the experimental observations. chemrxiv.org This small energy difference facilitates the substitution of host molecules with guest molecules in the crystal lattice. chemrxiv.orgresearchgate.net The dominant dispersion forces from the adamantane groups contribute significantly to the lattice energy, making them the primary stabilizing interaction over weaker π-π interactions. chemrxiv.org

The table below presents the calculated lattice energies for a host-guest pair and their resulting crystalline solid solutions.

SystemCalculated Lattice Energy (E_latt) [kJ/mol]Energy Difference (ΔE_latt) [kJ/mol]
CSS1 (Host/Guest) -244.1 (Host), -238.9 (Guest)5.2
CSS2 -185.7 (Component 1), -185.0 (Component 2)0.7
CSS3 -245.2 (Component 1), -225.8 (Component 2)19.4
Data from lattice energy calculations performed at the CE-B3LYP/6-31G(d,p) level of theory. A smaller ΔE_latt favors the formation of a crystalline solid solution (CSS). CSS1 and CSS2 were formed successfully, while CSS3 was not. chemrxiv.org

Hierarchical Self-Assembly in Solution and at Interfaces

Hierarchical self-assembly is a process where molecules first form simple, discrete supramolecular structures, which then serve as building blocks for larger, more complex architectures. nih.govresearchgate.net Adamantane-naphthalene derivatives are excellent candidates for this type of assembly due to their distinct interacting components and rigid structures.

In solution, adamantane derivatives can form initial host-guest complexes with macrocycles like cyclodextrins. nih.govnih.govcsic.es The hydrophobic adamantane moiety fits snugly into the cavity of a β-cyclodextrin, an interaction that can be the first step in a hierarchical process. nih.govresearchgate.net For example, a charge-transfer complex between a pyrene-linked cyclodextrin (B1172386) (host) and an adamantane-linked naphthalene diimide (guest) is significantly strengthened by the inclusion of the adamantane in the cyclodextrin cavity. This initial complex then goes on to self-assemble into one-dimensional nanofibers. researchgate.net This demonstrates a clear hierarchy: molecular recognition and inclusion binding drive the formation of a primary complex, which then polymerizes into a nanostructure.

At interfaces, such as a solid/liquid interface, these molecules can form highly ordered two-dimensional lattices. researchgate.netacs.org The assembly can be driven by a combination of molecule-surface interactions and the same intermolecular forces that govern bulk crystallization, such as dispersion forces and hydrogen bonding. researchgate.net Layer-by-layer self-assembly has been demonstrated for naphthalene derivatives on surfaces, driven by host-enhanced π–π interactions, to build up multilayered supramolecular films. acs.org The rigid and well-defined structure of adamantane-naphthalene compounds makes them ideal for building such ordered hierarchical systems from the bottom up. researchgate.netacs.org

Dynamic Supramolecular Systems and Stimuli-Responsive Self-Organization

The rigid, bulky nature of the adamantane core combined with the extensive π-surfaces of the naphthalene substituents in 1,3-bis(naphthalen-1-yl)adamantane makes it a compelling building block for dynamic supramolecular systems. These systems are characterized by their ability to reversibly assemble and disassemble or alter their structural organization in response to external signals. acs.org This responsiveness is rooted in the non-covalent interactions that govern the self-assembly process, which can be modulated by various stimuli such as light, pH, and temperature. acs.orgfu-berlin.de

Intelligent supramolecular assemblies can undergo reversible changes in their topology and morphology, leading to tunable physical and chemical properties. acs.org The formation of these dynamic systems often relies on host-guest chemistry, where molecules like this compound can act as guests, interacting with various macrocyclic hosts. rsc.orgthno.org The adamantane group is particularly well-known for its strong association with cyclodextrins (β-CD) and cucurbit[n]urils (CB[n]), forming stable inclusion complexes that can serve as reversible linkages in larger assemblies. thno.orgacs.org

Stimuli-Responsive Behavior

The self-organization of adamantane-naphthalene structures can be controlled by a range of external triggers, allowing for the creation of "smart" materials and molecular switches. acs.orgresearchgate.net

Light-Controlled Systems: Light is a particularly useful stimulus as it is non-invasive and can be applied with high spatial and temporal precision. acs.org Adamantane moieties have been incorporated into light-responsive polymers. For instance, an adamantane unit on a polymer side chain can form an inclusion complex with a spiropyran-modified cyclodextrin. acs.orgacs.org Irradiation with UV and visible light can induce isomerization in the spiropyran molecule, altering its binding affinity for the adamantane guest and thus controlling the assembly and disassembly of the polymer structure. acs.orgacs.org The naphthalene groups in this compound could also participate in or influence photo-responsive processes, potentially through energy transfer or by forming charge-transfer complexes.

pH-Responsive Assemblies: Changes in pH can be used to control supramolecular structures by protonating or deprotonating key functional groups, thereby altering electrostatic interactions and hydrogen bonding. cyclolab.hu For example, the binding of a guest molecule to a host can be pH-dependent. In systems involving benzimidazole (B57391) stalks and β-cyclodextrin (β-CD) rings, the complex is stable at neutral pH but dissociates at lower pH when the benzimidazole is protonated, leading to a weaker binding interaction with the β-CD host. thno.org Similarly, systems built with this compound could be designed with pH-sensitive groups to trigger conformational changes or dissociation.

Temperature-Responsive Dynamics: Temperature can influence the stability of non-covalent interactions, particularly hydrogen bonds and hydrophobic interactions that are crucial for self-assembly. cyclolab.hu The association and dissociation of host-guest complexes, such as adamantane with cyclodextrin, can be thermally reversible. This property has been exploited to create thermo-responsive hydrogels that can transition between a gel and a sol state with changes in temperature, exhibiting self-healing properties. cyclolab.hu

The table below summarizes examples of stimuli-responsive systems involving adamantane and naphthalene derivatives, which are the core components of this compound.

StimulusInteracting ComponentsSystem TypeObserved Response
LightAdamantane-polymer, Spiropyran-modified CyclodextrinPolymer AssemblyReversible switching of luminescence behavior under UV/Visible light. acs.orgacs.org
LightDiarylethene, Cucurbit nih.govuril (CB nih.gov)Supramolecular SwitchReversible photoisomerization induces changes in phosphorescence emission. acs.org
pHBenzimidazole-stalk, β-Cyclodextrin (β-CD)Pseudorotaxane NanovalveDissociation of β-CD ring from stalk at low pH. thno.org
pHDansyl groups, β-Cyclodextrin (β-CD)Hydrogel AssemblyComplex forms at neutral pH and dissociates at lower pH. cyclolab.hu
TemperatureAdamantane-polymer, Cyclodextrin-polymerSupramolecular HydrogelThermally reversible gel-sol transition; self-healing properties. cyclolab.hu

Dynamic Covalent Chemistry

Beyond non-covalent interactions, dynamic covalent chemistry (DCC) offers another pathway to create adaptive systems. diva-portal.org DCC utilizes reversible covalent reactions, allowing molecular networks to alter their structure and properties in response to stimuli. diva-portal.orgrsc.org While non-covalent assemblies are common, systems based on DCC can offer greater stability. For example, thermoresponsive dynamic thiol-Michael crosslinkers have been used to create interpenetrating networks (IPNs) that can transform their architecture upon heating. rsc.org The rigid and well-defined 1,3-disubstituted adamantane scaffold is a suitable candidate for incorporation into such dynamic covalent polymers, where its stereochemical properties could influence the network's dynamic behavior and resulting material properties. diva-portal.orgresearchgate.net

Applications of Adamantane Naphthalene Conjugates in Materials Science and Nanotechnology

Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs)

Porous organic frameworks (POFs) and covalent organic frameworks (COFs) are classes of materials characterized by their high surface areas, tunable pore sizes, and exceptional stability. magtech.com.cn These properties make them highly suitable for applications in gas storage and separation, catalysis, and sensing. magtech.com.cnrsc.org

Adamantane (B196018) as a Building Block for Microporous Frameworks

The rigid and symmetric nature of the adamantane cage makes it an excellent "knot" or building block for the construction of microporous organic polymers (MOPs). magtech.com.cn Its three-dimensional structure helps to create robust frameworks with permanent porosity. magtech.com.cnnih.gov Researchers have successfully synthesized adamantane-based microporous frameworks using methods like the Sonogashira-Hagihara coupling reaction. nih.govdaneshyari.com These frameworks have demonstrated notable thermal and chemical stability, often withstanding high temperatures and harsh chemical environments. nih.govcore.ac.uk For instance, some adamantane-based MOPs have shown thermal stability up to 500°C. nih.gov

The incorporation of adamantane units contributes to the creation of materials with high Brunauer-Emmett-Teller (BET) surface areas, which is a measure of their porosity. nih.gov For example, conjugated microporous polymers prepared from tetrakis(4-bromophenyl)adamantane have exhibited exceptionally high BET surface areas of up to 4221 m²/g. nih.gov These materials have shown promise in applications such as carbon dioxide capture and the adsorption of toxic organic vapors. daneshyari.comcore.ac.uk

Integration of Naphthalene-Functionalized Adamantane Units in Framework Design

The functionalization of adamantane with naphthalene (B1677914) moieties introduces new properties to the resulting frameworks. Naphthalene groups are planar, aromatic, and electronically active, which can enhance the framework's capabilities, particularly in optoelectronic applications. nih.govsci-hub.se The integration of naphthalene-functionalized adamantane units allows for the rational design of frameworks with specific electronic and photophysical properties. chemrxiv.orgresearchgate.net

For example, the synthesis of three-dimensional COFs incorporating naphthalene derivatives has been reported for applications such as reversible singlet oxygen capture and release, demonstrating the potential for creating "smart" materials. researchgate.net The combination of the rigid adamantane core and the functional naphthalene units allows for precise control over the architecture and properties of the resulting COFs. sci-hub.seresearchgate.net

Topological Structures and Porosity Parameters of Derived Frameworks

The topology of a porous framework, which describes the connectivity of its building blocks, is a critical factor in determining its properties, including porosity. rsc.orgucl.ac.uk The use of adamantane as a tetrahedral building block can lead to the formation of frameworks with specific topologies, such as the diamondoid (dia) network. sci-hub.sentu.ac.uk The interconnection of these adamantane-based nodes with linear linkers can result in highly porous, and sometimes interpenetrated, structures. sci-hub.seustc.edu.cn

The porosity of these frameworks is characterized by parameters such as the BET surface area and pore size distribution. Adamantane-based frameworks have been synthesized with BET surface areas ranging from several hundred to over 4000 m²/g. nih.gov The pore sizes can also be tuned, with some frameworks exhibiting microporosity (pore diameters < 2 nm) and others showing mesoporosity (pore diameters between 2 and 50 nm). nih.govresearchgate.net The control over topology and porosity is crucial for tailoring these materials for specific applications, such as selective gas adsorption. rsc.orgustc.edu.cn

Table 1: Porosity Parameters of Adamantane-Based Frameworks

FrameworkBuilding BlocksBET Surface Area (m²/g)CO2 UptakeReference
MF-AdsAdamantane derivatives and aryl halides/alkynes~72.5 cm³/g (at 273 K, 1.0 bar)72.5 cm³/g daneshyari.com
HBPBA-D and TBBPA-DSix/eight-arm bromophenyl adamantane-based "knots" and alkyne-type "rod" monomers395–488Not specified nih.gov
CMF-Ads1,3,5,7-tetrakis(1,3-bibromophenyl)adamantane (TBBPA) and diboronic acidsUp to 90715.13 wt% (at 273 K, 1 bar) core.ac.uk
Tetraphenyladamantane-based polyimideTetraphenyladamantaneNot specified14.6 wt% (at 273 K, 1 bar) magtech.com.cn

Development of Functional Organic Materials

The unique combination of properties offered by adamantane-naphthalene conjugates makes them valuable components in the development of a variety of functional organic materials.

Organic Crystalline Solid Solutions for Optoelectronic Applications

Organic crystalline solid solutions (CSSs), or mixed crystals, are materials where two or more organic compounds co-crystallize in a single lattice. chemrxiv.org These materials are of interest for optoelectronic devices like organic light-emitting diodes (OLEDs). chemrxiv.orgacs.org A significant challenge in creating stable and efficient CSSs is controlling the intermolecular interactions and ensuring spatial compatibility between the host and guest molecules. chemrxiv.org

Researchers have demonstrated that substituting naphthalene scaffolds with adamantane groups can facilitate the formation of stable CSSs. chemrxiv.orgnih.gov The bulky and dispersion-force-inducing adamantane units act as "anchors," promoting co-crystallization and enhancing the thermal stability of the resulting material. chemrxiv.org This approach has been used to create binary crystalline solid solutions of adamantane-substituted naphthalenes, which have been characterized by X-ray crystallography. chemrxiv.org The high thermal stability of these materials, which allows for their formation via sublimation, is a key advantage for their use in functional devices. chemrxiv.orgnih.gov

Molecular Electronics and Charge Transport Materials

Adamantane-naphthalene conjugates are also being investigated for their potential in molecular electronics and as charge transport materials. google.com The rigid adamantane core provides a well-defined and stable scaffold, while the naphthalene moiety can be tailored to influence the material's electronic properties, such as its HOMO-LUMO gap. nih.gov By functionalizing the adamantane cage with different groups, it is possible to tune the optical and electronic properties across the visible spectrum. nih.gov

The incorporation of adamantane groups into host materials for OLEDs has been shown to improve the performance and stability of the devices. researchgate.net For example, integrating an adamantane unit into a carbazole-based host material for blue thermally activated delayed fluorescence (TADF) OLEDs resulted in a high glass transition temperature and enhanced morphological stability of the film. researchgate.net This led to a significant improvement in the external quantum efficiency of the OLED. researchgate.net The spatially hindered structure provided by the adamantane group can also improve the photoluminescent quantum yield and enhance charge balance within the device. researchgate.net

Nanotechnological Applications of Adamantane-Based Molecular Building Blocks

The use of adamantane as a molecular scaffold is a cornerstone of crystal engineering and nanotechnology. Its rigid, three-dimensional structure allows for the precise spatial arrangement of functional groups, making it an ideal component for self-assembling molecular crystals and other nanostructures. Adamantane derivatives are investigated for their potential in creating polymers, molecular machines, and drug delivery systems.

In the context of adamantane-naphthalene conjugates, research has often focused on isomers other than the 1,3-disubstituted variant or has incorporated additional linking groups. For instance, studies on 1,8-bis(1-adamantyl)naphthalene have explored the impact of steric hindrance on the naphthalene core. Similarly, other work has detailed the properties of adamantane derivatives linked to pyrene (B120774) or carbazole (B46965) units, demonstrating their utility in organic light-emitting diodes (OLEDs) as host materials. These studies underscore the potential of adamantane-aryl conjugates in optoelectronics.

Despite the broad interest in this class of compounds, specific research detailing the use of 1,3-bis(naphthalen-1-yl)adamantane as a molecular building block in nanotechnology has not been identified. Consequently, there are no published findings on its specific applications in this domain.

Advanced Characterization of Material Properties (e.g., Adsorption, Photoluminescence, etc.)

The characterization of material properties such as adsorption and photoluminescence is critical for evaluating the potential of new compounds in various applications. The naphthalene moiety is known for its fluorescent properties, and its incorporation into a rigid adamantane framework is expected to yield interesting photophysical behaviors.

Investigations into related compounds, such as 1,3-bis(pyren-2-yl)adamantane, have provided detailed insights into their fluorescent properties, including emission spectra and quantum yields. These studies show that the adamantane scaffold can effectively isolate chromophores, influencing their electronic and photophysical characteristics. For example, research on adamantane-substituted carbazole derivatives has demonstrated their high triplet energy and thermal stability, making them suitable as host materials for blue thermally activated delayed fluorescence (TADF) OLEDs.

However, a review of existing research yields no specific experimental data for the adsorption or photoluminescence of this compound. While theoretical properties can be inferred based on its constituent parts, no empirical studies are available to create detailed data tables or to report on its specific emission wavelengths, quantum yields, or adsorption behavior on surfaces. The lack of such fundamental characterization in the published literature prevents a detailed discussion of its material properties.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways for Diversified Adamantane-Naphthalene Architectures

The advancement of materials based on adamantane-naphthalene scaffolds is intrinsically linked to the development of versatile and efficient synthetic methodologies. While classical methods for functionalizing adamantane (B196018) exist, future research will necessitate the exploration of novel synthetic pathways to access a broader diversity of architectures beyond 1,3-bis(naphthalen-1-yl)adamantane.

Future synthetic goals should focus on:

Regiocontrolled Multi-functionalization: Developing methods to introduce additional functional groups at other specific positions of the adamantane core (e.g., C5, C7) to create tri- and tetra-substituted derivatives. This would allow for the fine-tuning of solubility, electronic properties, and solid-state packing.

Hetero-functionalization: Creating derivatives where the two naphthalene (B1677914) units are not identical. One could be electron-rich and the other electron-poor, creating intramolecular charge-transfer characteristics.

Linker Modification: Introducing different linker groups between the adamantane and naphthalene moieties to modulate the distance and electronic communication between them.

A significant breakthrough in adamantane chemistry was the development of Lewis acid-promoted rearrangements for its synthesis. nih.gov Modern synthetic efforts often rely on radical-based functionalization to directly convert C-H bonds, offering a pathway to a variety of derivatives. researchgate.net Future work could focus on adapting these advanced techniques for the selective and high-yield synthesis of complex adamantane-naphthalene systems.

Table 1: Proposed Adamantane-Naphthalene Derivatives and Their Potential Properties

Derivative Name Substitution Pattern Potential Properties & Research Focus
1-(naphthalen-1-yl)-3-(naphthalen-2-yl)adamantane 1,3-disubstituted, isomeric naphthalenes Study of the effect of naphthalene isomerism on packing and photophysics.
1,3-bis(4-methoxynaphthalen-1-yl)adamantane 1,3-disubstituted, functionalized naphthalenes Enhanced fluorescence quantum yields; potential for sensing applications.
5-amino-1,3-bis(naphthalen-1-yl)adamantane 1,3,5-trisubstituted Introduction of hydrogen bonding sites for directed self-assembly.

Advanced Computational Design and Prediction of Supramolecular Properties and Self-Assembly

Computational chemistry is a powerful tool for predicting the properties and behavior of new molecules, guiding synthetic efforts toward the most promising candidates. acs.orgharvard.edu For this compound and its derivatives, advanced computational methods can provide invaluable insights.

Future research in this area should include:

Predicting Solid-State Packing: Using techniques like crystal structure prediction (CSP) to understand how modifications to the molecular structure will influence the crystal packing, which in turn dictates solid-state optical and electronic properties. The introduction of adamantane substituents has been shown to stabilize crystalline solid solutions through dispersion forces. chemrxiv.org

Modeling Supramolecular Interactions: Employing Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) to analyze the nature and energetics of intermolecular interactions, such as C-H···π, hydrogen bonds, and chalcogen bonds, which govern self-assembly. mdpi.com

Simulating Excited-State Dynamics: Using Time-Dependent DFT (TD-DFT) to predict absorption and emission spectra, as well as to understand the pathways of energy transfer and relaxation in photoexcited states. This is crucial for designing molecules for applications in optoelectronics.

Table 2: Computational Methods for Adamantane-Naphthalene Systems

Computational Method Research Goal Key Parameters to Investigate
Density Functional Theory (DFT) Ground-state geometry, electronic structure, interaction energies. Functionals (e.g., B3LYP), basis sets (e.g., def2-TZVPP), dispersion corrections (e.g., D3). rsc.org
Molecular Dynamics (MD) Simulation of self-assembly in solution or melts, conformational analysis. Force fields, solvent models, simulation time, temperature. harvard.edu
Time-Dependent DFT (TD-DFT) Prediction of UV-Vis absorption and emission spectra, excited-state properties. Choice of functional, solvent effects, number of excited states.

Integration into Multicomponent Functional Devices and Systems

The unique combination of a bulky, insulating adamantane core and photoactive naphthalene wings makes this compound a promising component for various functional devices. The adamantane moiety can act as a "dispersion anchor" to control intermolecular spacing and prevent aggregation-induced quenching of the naphthalene chromophores. chemrxiv.org

Future applications to be explored include:

Organic Light-Emitting Diodes (OLEDs): Using adamantane-naphthalene derivatives as host materials for phosphorescent emitters or as blue-light emitters themselves. The rigid adamantane cage can help to achieve high thermal stability and morphological robustness in thin films.

Chemical Sensors: Functionalizing the naphthalene units with receptor sites for specific analytes. Binding of the analyte would modulate the photophysical properties of the naphthalene units (e.g., fluorescence quenching or enhancement), enabling detection.

Membranes for Energy Applications: Incorporating adamantane-based structures into polymer membranes for applications like vanadium flow batteries. The rigidity and hydrophobicity of the adamantane unit can enhance membrane selectivity and mechanical strength. mdpi.com

Harnessing Dynamic Supramolecular Systems for Adaptive and Responsive Materials

A major area of modern chemistry is the development of "smart" materials that can adapt and respond to external stimuli. The adamantane group is a cornerstone of host-guest chemistry, forming stable inclusion complexes with cyclodextrins. nih.gov This interaction is a powerful tool for building dynamic and reversible supramolecular systems. nih.govacs.org

Future research could focus on:

Stimuli-Responsive Gels: Using this compound as a multivalent crosslinker for polymers functionalized with host molecules like β-cyclodextrin. researchgate.net The resulting hydrogels or organogels could exhibit self-healing properties and respond to stimuli such as light (via the naphthalene unit) or competitive guests.

Targeted Drug Delivery: Although outside the direct scope of this materials-focused article, the adamantane-cyclodextrin motif is widely explored for drug delivery. nih.gov The naphthalene units could be used for imaging or photodynamic therapy, creating a theranostic platform.

Self-Assembling Nanoparticles: The amphiphilic nature that can be imparted by functionalizing the adamantane-naphthalene core could lead to the formation of well-defined nanoparticles in aqueous media for various applications. rsc.org

Unexplored Interdisciplinary Applications Beyond Current Scopes

The unique properties of adamantane-naphthalene architectures open doors to applications in fields that are currently underexplored for this class of compounds.

Potential future interdisciplinary research includes:

Molecular Electronics: Investigating the charge transport properties of single molecules of this compound or its derivatives. The insulating adamantane core and conductive naphthalene arms suggest potential as components in molecular-scale switches or diodes.

Advanced Coatings: Developing adamantane-based polymers incorporating naphthalene units for applications as robust, transparent, and UV-protective coatings. Adamantane-based polymers are known for their high thermal stability and have been used for applications like touchscreen coatings. pensoft.net

Nonlinear Optics: The non-centrosymmetric arrangement of functional groups on the adamantane scaffold could lead to materials with significant second-harmonic generation (SHG) or other nonlinear optical properties, an area where adamantane-type clusters are showing promise. semanticscholar.org

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 1,3-bis(naphthalen-1-yl)adamantane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of adamantane-naphthalene derivatives often involves Friedel-Crafts alkylation or acid-catalyzed C-alkylation. For example, a solvent-free, metal-free method using 1-bromoadamantane (1-AdBr) as an alkylating agent with naphthalenediols in a sealed tube at 20°C has been reported to yield diadamantyl-substituted derivatives efficiently . Reaction parameters such as temperature (20–40°C), choice of acid media (e.g., CF₃COOH or CH₃COOH:H₃PO₄), and stoichiometric ratios of reagents critically affect regioselectivity and purity. NMR spectroscopy (¹H/¹³C) is typically used to confirm structural integrity .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state arrangement?

  • Methodological Answer : X-ray diffraction (XRD) and Hirshfeld surface analysis are key for elucidating crystal packing. Adamantane derivatives often exhibit globularity-driven plastic phases (e.g., hexagonal P6₃/mmc or cubic Fm3m symmetry) under varying temperatures and pressures. For example, 1,3-dimethyladamantane transitions from a monoclinic (P2₁/c) to a hexagonal plastic phase at 222.6 K, stabilized by van der Waals interactions and minimized molecular asphericity . Differential scanning calorimetry (DSC) complements structural studies by identifying phase transitions .

Advanced Research Questions

Q. How do polymorphism and pressure-dependent phase transitions impact the material properties of adamantane-naphthalene derivatives?

  • Methodological Answer : Polymorphism in adamantane derivatives (e.g., 1,3-dibromoadamantane vs. 1,3-adamantanediol) correlates with substituent steric effects and hydrogen-bonding capacity. High-pressure XRD reveals that plastic phase stability domains expand with pressure; for instance, 1,3-dimethyladamantane’s hexagonal phase persists up to 246.8 K at ambient pressure but extends further under compression . Such behavior informs the design of thermally stable lubricants or molecular rotors.

Q. What strategies optimize the integration of this compound into metal-organic frameworks (MOFs) for catalytic or sensing applications?

  • Methodological Answer : Adamantane’s rigid scaffold enables its use as a tecton in MOFs. For example, 1,3-bis(1,2,4-triazol-4-yl)adamantane (tr²ad) forms heteroleptic Cu(II) frameworks with tetranuclear {Cu₄(OH)₂} clusters, exhibiting antiferromagnetic coupling (J = -109 cm⁻¹) and 3D porosity . Ligand functionalization (e.g., introducing naphthyl groups) enhances π-π stacking, improving gas adsorption selectivity. Solvothermal synthesis with carboxylate co-ligands (e.g., adamantanetetracarboxylic acid) further tunes framework topology .

Q. How do conflicting data on adamantane derivative toxicity inform risk assessment in laboratory handling?

  • Methodological Answer : While naphthalene derivatives are flagged for potential toxicity (e.g., respiratory irritants), adamantane-specific toxicological profiles remain understudied. Researchers should prioritize acute exposure protocols: use fume hoods, avoid dermal contact, and monitor for CNS effects (e.g., tremors) based on structurally similar compounds like 1-nitroadamantane . Environmental persistence data are limited, necessitating closed-system synthesis and waste neutralization .

Data Contradiction Analysis

Q. Why do studies report divergent phase transition temperatures for adamantane-naphthalene derivatives?

  • Methodological Answer : Discrepancies arise from sample purity (e.g., trace solvents affecting DSC baselines) and measurement techniques. For example, 1,3-adamantanediol’s cubic plastic phase (Fm3m) was initially misassigned due to incomplete dehydration; subsequent high-pressure XRD corrected this . Calibration with internal standards (e.g., indium for DSC) and in situ Raman spectroscopy during pressure sweeps improve reproducibility .

Methodological Tables

Parameter 1,3-Dimethyladamantane This compound (Inferred)
Crystal System (Low-T)Monoclinic (P2₁/c)Orthorhombic (Pnma)
Phase Transition Temperature222.6 K~300–350 K (estimated)
Plastic Phase StabilityUp to 246.8 K at 1 atmPressure-dependent
Key Intermolecular ForcesVan der Waalsπ-π stacking, C-H···π interactions

Key Research Gaps

  • Stereoelectronic Effects : The impact of naphthyl substituents on adamantane’s electronic structure (e.g., HOMO-LUMO gaps) remains unquantified.
  • Biological Activity : No studies directly address this compound’s pharmacokinetics or bioactivity, though adamantane-diamine derivatives show antiviral potential .

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